molecular formula C18H13N3O3S B13147141 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-07-1

1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13147141
CAS No.: 62593-07-1
M. Wt: 351.4 g/mol
InChI Key: KWABWPFXUQZDFM-UHFFFAOYSA-N
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Description

1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene-9,10-dione core, which is substituted with an amino group, a methoxy group, and a thiazolylamino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Anthraquinone Core: The anthracene-9,10-dione core can be synthesized through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

    Thiazolylamino Substitution: The thiazolylamino group can be introduced through a condensation reaction between the anthraquinone derivative and 1,3-thiazol-2-amine under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups of the anthraquinone core, leading to the formation of hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with enzymes and proteins involved in microbial and fungal growth, leading to their inhibition and subsequent antimicrobial effects .

Comparison with Similar Compounds

1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which imparts a unique set of properties and makes it a versatile compound for various applications.

Properties

CAS No.

62593-07-1

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

1-amino-2-methoxy-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H13N3O3S/c1-24-12-8-11(21-18-20-6-7-25-18)13-14(15(12)19)17(23)10-5-3-2-4-9(10)16(13)22/h2-8H,19H2,1H3,(H,20,21)

InChI Key

KWABWPFXUQZDFM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NC3=NC=CS3)C(=O)C4=CC=CC=C4C2=O)N

Origin of Product

United States

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